N4-Acetylsulfamethazine: A Comprehensive Technical Guide to its Chemical Properties and Structure
N4-Acetylsulfamethazine: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetylsulfamethazine is the primary metabolite of sulfamethazine, a widely used sulfonamide antibiotic in veterinary medicine. As a major metabolite, understanding its chemical properties and structure is crucial for pharmacokinetic studies, residue analysis in food products of animal origin, and toxicological assessments. This technical guide provides an in-depth overview of the core chemical characteristics of N4-Acetylsulfamethazine, detailed experimental methodologies for its analysis, and visual representations of its structure and analytical workflow.
Chemical Properties
The chemical properties of N4-Acetylsulfamethazine are summarized in the table below. These properties are essential for predicting its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₄O₃S | [1][2][3] |
| Molecular Weight | 320.37 g/mol | [1][2][3] |
| IUPAC Name | N-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}acetamide | [1] |
| Synonyms | N4-Acetylsulfadimidine, Acetylsulfadimidine | [3] |
| CAS Number | 100-90-3 | [3] |
| Melting Point | 249-251 °C | [4] |
| Boiling Point | Not experimentally determined. Predicted to be 585.5 ± 60.0 °C. | |
| Water Solubility | 929.1 mg/L at 37 °C. Generally considered to have low water solubility. | [4] |
| pKa | Not experimentally determined for N4-Acetylsulfamethazine. The parent compound, sulfamethazine, has a pKa of 7.4. It is predicted that the pKa of the sulfonamide group in N4-Acetylsulfamethazine is slightly more acidic due to the electron-withdrawing nature of the acetyl group. | |
| logP (Octanol-Water Partition Coefficient) | Not experimentally determined. Predicted values range from 1.5 to 2.5, suggesting moderate lipophilicity. |
Chemical Structure
N4-Acetylsulfamethazine is characterized by a central benzene ring substituted with an acetamido group and a sulfonamide group. The sulfonamide nitrogen is further linked to a dimethylpyrimidine ring.
Caption: Chemical structure of N4-Acetylsulfamethazine.
Experimental Protocols
Determination of Water Solubility (Shake-Flask Method)
This protocol is a generalized procedure based on the OECD Guideline for Testing of Chemicals, Section 105.
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Preparation of the Test Solution: Add an excess amount of N4-Acetylsulfamethazine to a known volume of deionized water in a flask.
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Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge or filter the solution to separate the undissolved solid from the saturated aqueous phase.
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Quantification: Analyze the concentration of N4-Acetylsulfamethazine in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The water solubility is reported as the mean concentration from at least three replicate experiments.
Determination of pKa (Potentiometric Titration)
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Solution Preparation: Dissolve a precisely weighed amount of N4-Acetylsulfamethazine in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
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Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For compounds with multiple ionizable groups, multiple inflection points may be observed.
Determination of logP (Shake-Flask Method)
This protocol follows the OECD Guideline for Testing of Chemicals, Section 107.
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Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
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Partitioning: Dissolve a known amount of N4-Acetylsulfamethazine in either the water-saturated n-octanol or the n-octanol-saturated water. Add a known volume of the other phase to a separation funnel.
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Equilibration: Shake the funnel for a sufficient time to allow for the partitioning of the analyte between the two phases to reach equilibrium.
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Phase Separation: Allow the two phases to separate completely.
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Quantification: Determine the concentration of N4-Acetylsulfamethazine in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.
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Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Analytical Workflow for Quantification in Biological Matrices
The following diagram illustrates a typical workflow for the analysis of N4-Acetylsulfamethazine in biological samples such as tissue or plasma.
Caption: A logical workflow for the analysis of N4-Acetylsulfamethazine.
Conclusion
References
- 1. Rapid sample preparation methods for analysis of residues of sulfamethazine and its N4-acetyl and desamino metabolites in swine tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and determination of sulphamethazine and N4-acetylsulphamethazine in meat by high-performance liquid chromatography with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mzCloud – N4 Acetyl sulfamethazine [mzcloud.org]
- 4. scielo.br [scielo.br]
